molecular formula C12H7NO2 B1615657 Benzo[g]isatin CAS No. 5353-96-8

Benzo[g]isatin

Cat. No.: B1615657
CAS No.: 5353-96-8
M. Wt: 197.19 g/mol
InChI Key: FTUPWENJOYTVOJ-UHFFFAOYSA-N
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Description

Benzo[g]isatin is a heterocyclic compound with the molecular formula C12H7NO2 It is a derivative of indole, characterized by a fused benzene ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[g]isatin can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of o-nitrobenzaldehyde with aniline in the presence of a catalyst can yield the desired compound. Another method involves the oxidative cyclization of 2-aminobenzophenone derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzo[g]isatin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include quinones, amines, and substituted indoles, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Benzo[g]isatin has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: Its derivatives are explored for potential therapeutic applications, including central nervous system disorders and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[g]isatin involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, it can bind to DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Benzo[g]isatin can be compared with other similar compounds such as:

    1H-Indole-2,3-dione (Isatin): Both compounds share a similar indole structure, but this compound has an additional fused benzene ring, which imparts unique chemical properties.

    2,3-Dioxoindoline: This compound is another derivative of indole with similar reactivity but lacks the fused benzene ring present in this compound.

The unique structure of this compound, with its fused benzene ring, distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1H-benzo[g]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPWENJOYTVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201745
Record name 1H-Benz(g)indole-2,3-dione
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-96-8
Record name 1H-Benz[g]indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5353-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benz(g)indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(g)indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6,7,8,9-Tetrahydro-1H-benz[g]indole-2,3-dione The benz[g]isatin was prepared in two steps from 5,6,7,8-tetrahydro-1-naphthylamine using the methods described for 1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione (G. W. Rewcastle et. al., J. Med. Chem., 1991, 34, 217). The product (54% yield from N-[1-(5,6,7,8-tetrahydronaphthalenyl)]-2-(hydroximino)acetamide) was obtained as an orange solid: mp. 234–235° C. (lit. [U.S. Pat. No. 1,856,210, 1929] 232° C.); NMR δH (400 MHz; DMSO-d6) 1.73 (4H, m), 2.49 (2H, m), 2.73 (2H, m), 6.78 (1H, d, J 7.7 Hz), 7.21 (1H, d, J 7.7 Hz) and 10.92 (1H, s). 6,7,8,9-Tetrahydro-1H-benz[g]indole To a suspension of lithium aluminium hydride (2.85 g, 75.0 mmol) in dry tetrahydrofuran (150 mL) was added 6,7,8,9-tetrahydro-1H-benz[g]indole-2,3-dione (3.018 g, 15.0 mmol) portionwise over 30 min. The green suspension was heated under reflux for 18 h and then cooled to 0° C. The suspension was treated with water (2.8 mL), 5 N aqueous sodium hydroxide (2.1 mL), and water (9.2 mL), and was stirred for an additional 1 h. The suspension was then filtered, the residue was washed with tetrahydrofuran, and the filtrate then concentrated in vacuo. The residue obtained was purified by column chromatography [SiO2; ethyl acetate-heptane (1:19)] and triturated with hexane to give the title indole (1.58 g, 62%) as a white solid: mp. 93–94° C. (lit. [Khim. Geterotsikl. Soedin., 1978, 14, 634] 89–90° C.); Found: C, 84.25; H, 7.65; N, 8.16%. C12H13N requires C, 84.17; H, 7.65; N, 8.18%. (S)-1-[2-(tert-Butoxycarbonylamino)]-6,7,8,9-tetrahydro-1H-benz[g]indole To a suspension of powdered potassium hydroxide (85%; 2.11 g, 32.0 mmol) in methyl sulfoxide (30 mL) at 40° C. was added 6,7,8,9-tetrahydro-1H-benz[g]indole (1.37 g, 8.0 mmol). The green suspension was stirred at 40° C. for 1 h, and then a solution of (S)-2-(tert-butoxycarbonylamino)propane methanesulfonate (5.07 g, 20.0 mmol) in methyl sulfoxide (10 mL) was added dropwise over 1 h. The suspension was heated at 40° C. for 66 h, poured onto a mixture of ice (150 g) and water (50 mL) and extracted with isopropyl ether (2×50 mL). The combined organic extracts were washed with water (50 mL), dried (sodium sulfate) and concentrated in vacuo. The residue obtained was purified by column chromatography [SiO2; ethyl acetate-heptane (1:1)] and triturated with hexane to give the title carbamate (1.49 g, 57%), as a white solid: mp. 118–119° C.; Found: C, 72.65; H, 8.75; N, 8.45%. C20H28N2O2 requires C, 73.14; H, 8.59; N, 8.52%; NMR δH (400 MHz; CDCl3) 7.34 (1H, d, J 8.0 Hz), 6.92 (1H, m), 6.82 (1H, d, J 8.0 Hz), 6.40 (1H, m), 4.4 (1H, br), 4.28 (1H, m, J 6.5 Hz), 3.96 (1H, m, J 6.8 Hz), 3.16 (2H, m), 2.91 (2H, m), 1.89 (2H, m), 1.83 (2H, m), 1.45 (9H, br s) and 1.07 (3H, d, J 6.8 Hz). (S)-1-[2-(tert-Butoxycarbonylamino)]-2,3,6,7,8,9-hexahydro-1H-benz[g]indole To a solution of (S)-1-[2-(tert-butoxycarbonylamino)]-6,7,8,9-tetrahydro-1H-benz[g]indole (0.985 g, 3.0 mmol) in acetic acid (50 mL) cooled in ice was added sodium cyanoborohydride (0.60 g, 9.55 mmol) in one portion. The solution was stirred for 18 h and was poured onto a mixture of ice (150 g) and water (50 mL). The suspension was stirred for 15 min and more ice was added. The suspension was basified with ammonium hydroxide (140 mL) and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with water (100 mL), dried (magnesium sulfate) and concentrated in vacuo. The residue obtained was purified by column chromatography [SiO2; ethyl acetate:heptane (1:4)] to give the title carbomate (0.935 g, 94%) as a pale purple solid: mp. 91–91.5° C.; Found: C, 72.7; H, 9.2; N, 8.4%. C20H30N2O2 requires C, 72.7; H, 9.15; N, 8.5%; NMR (400 MHz, CDCl3) δH 6.90 (1H, d, J 7.5 Hz), 6.58 (1H, d, J 7.5 Hz), 4.69 (1H, br s), 3.84 (1H, m), 3.42 (2H, m), 3.14 (1H, m), 2.99 (3H, m), 2.77 (2H, m), 2.66 (2H, m), 1.75 (4H, m), 1.44 (9H, s) and 1.26 (3H, d, J 6.6 Hz). (S)-1-(2,3,6,7,8,9-Hexahydro-1H-benz[g]indol-1yl)]-2-propylamine fumarate To a stirred solution of (S)-1-[2-(tert-butoxycarbonylamino)]-2,3,6,7,8,9-hexahydro-1H-benz[g]indole (0.859 g, 2.60 mmol) in methanol (8.6 mL) was added hydrogen chloride (4 M in dioxan; 6.5 mL, 26 mmol). The solution was stirred for 3 h and was concentrated in vacuo. The oil was partitioned between dichloromethane (25 mL) and 0.5 N aqueous sodium hydroxide (25 mL), and the aqueous phase was extracted with dichloromethane (25 mL). The combined organic phases were washed with water (25 mL), dried (sodium sulfate) and concentrated in vacuo to give an oil which was dissolved in 2-propanol (7 mL) at 40° C. The solution was added dropwise to a solution of fumaric acid (0.377 g, 3.25 mmol) in 2-propanol (7 mL) at 0° C. The white suspension was cooled to 0° C. and filtered. The filter-cake was washed with 2-propanol and ether and dried to give the title compound (0.789 g, 79%) as a white solid: mp. 178–182° C.; Found: C, 65.6; H, 7.6; N, 8.05%. C15H22N2.C4H4O4 requires C, 65.9; H, 7.6; N, 8.1%; NMR (400 MHz; DMSO-d6) δH 6.84 (1H, d, J 7.5 Hz), 6.52 (1H, d, J 7.5 Hz), 6.44 (2H, s), 3.37 (2H, m), 3.23 (2H, m), 3.00 (1H, m), 2.89 (2h, m), 2.64 (4H, m), 1.65 (4H, m) and 1.26 (3H, d, J 6.5 Hz).
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Synthesis routes and methods II

Procedure details

The benz[g]isatin was prepared in two steps from 5,6,7,8-tetrahydro-1-naphthylamine using the methods described for 1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione (G. W. Rewcastle et. al., J. Med. Chem., 1991, 34, 217). The product (54% yield from N-[1-(5,6,7,8-tetrahydronaphthalenyl)]-2-(hydroximino)acetamide) was obtained as an orange solid: mp. 234–235° C. (lit. [U.S. Pat. No. 1,856,210, 1929] 232° C.); NMR δH (400 MHz; DMSO-d6) 1.73 (4H, m), 2.49 (2H, m), 2.73 (2H, m), 6.78 (1H, d, J 7.7 Hz), 7.21 (1H, d, J 7.7 Hz) and 10.92 (1H, s).
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54%

Synthesis routes and methods III

Procedure details

The benz[g]isatin was prepared in two steps from 5,6,7,8-tetrahydro-1-naphthylamine using the methods described for 1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione (G. W. Rewcastle et. al., J. Med. Chem., 1991, 34, 217). The product (54% yield from N-[1-(5,6,7,8-tetrahydronaphthalenyl)]-2-(hydroximino)acetamnide) was obtained as an orange solid: mp. 234-235° C. (lit. [U.S. Pat. No. 1,856,210, 1929] 232° C.); NMR δH (400 MHz; DMSO-d6) 1.73 (4H, m), 2.49 (2H, m), 2.73 (2H, m), 6.78 (1H, d, J 7.7 Hz), 7.21 (1H, d, J 7.7 Hz) and 10.92 (1H, s).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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